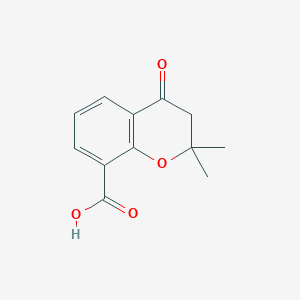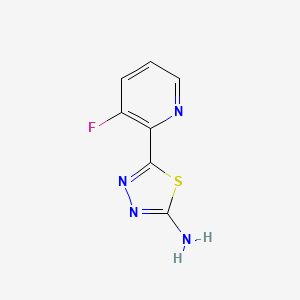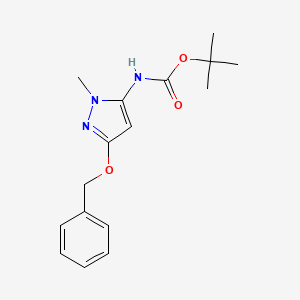
N-Boc-5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32199159 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of MFCD32199159 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal forms. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Analyse Chemischer Reaktionen
MFCD32199159 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MFCD32199159 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, MFCD32199159 is explored for its potential therapeutic effects and drug development. Industrially, it is used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of MFCD32199159 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
MFCD32199159 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with triazolo ring structures and methanesulfonate groups. MFCD32199159 stands out due to its unique stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
tert-butyl N-(2-methyl-5-phenylmethoxypyrazol-3-yl)carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)17-13-10-14(18-19(13)4)21-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
SXQXCDGUUQTZKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


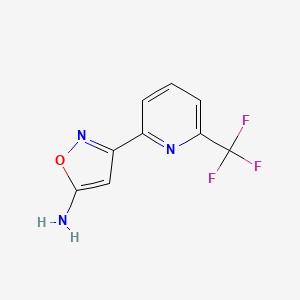
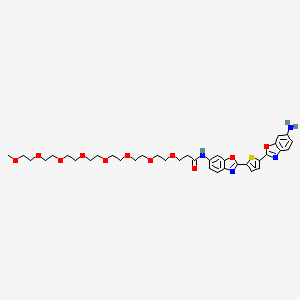
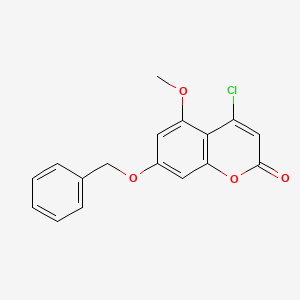
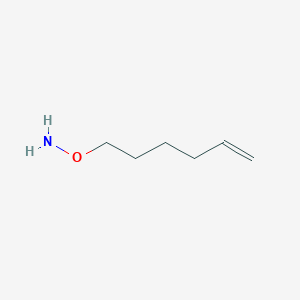
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
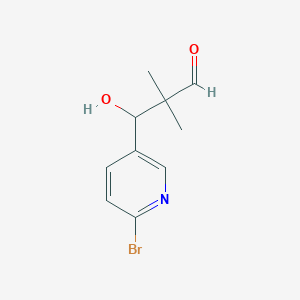
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
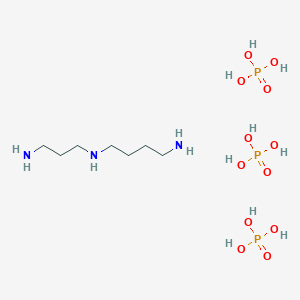

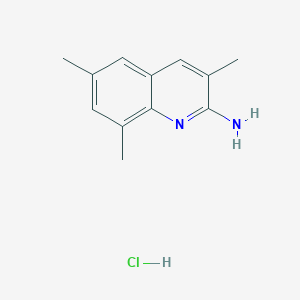
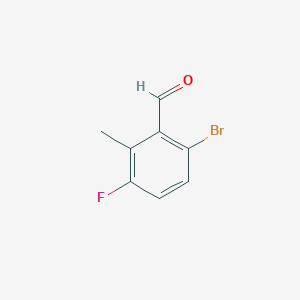
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
